Pentamethylcyclopentadienylzirconium(IV) trichloride, 97%
Description
环戊二烯基配位中的配体交换策略
五甲基环戊二烯基(Cp)配体的引入通常通过锆前驱体与环戊二烯基钠盐的配体置换反应实现。以四氯化锆(ZrCl₄)为起始原料,其与五甲基环戊二烯基锂(LiCp)在非质子性溶剂(如THF或二氯甲烷)中反应,可高效生成目标产物。该反应遵循典型的亲核取代机制,其中Cl⁻作为离去基团被Cp*配体取代。
配体交换的选择性受反应溶剂极性显著影响。例如,在非极性溶剂(如正己烷)中,反应倾向于生成聚合态中间体,而极性溶剂(如THF)通过稳定单体物种促进配体交换的完成。这一现象可通过核磁共振(NMR)追踪反应进程得以验证:在THF中,ZrCl₄的初始四配位结构逐渐转化为五配位的[CpZrCl₃(THF)],最终脱除溶剂分子形成[CpZrCl₃]。
表1. 不同溶剂中配体交换反应动力学参数
| 溶剂 | 反应速率常数 (k, s⁻¹) | 活化能 (Eₐ, kJ/mol) |
|---|---|---|
| 正己烷 | 1.2×10⁻³ | 85.3 |
| THF | 5.8×10⁻² | 62.7 |
| 二氯甲烷 | 3.4×10⁻² | 68.9 |
配体缺陷对交换过程的影响在锆基金属有机框架(MOFs)的研究中得到进一步阐释。当锆簇存在配位不饱和位点时,单羧酸配体(如甲酸)优先于双羧酸配体发生交换,这一现象在缺陷型UiO-66的实验中尤为显著。类比至五甲基环戊二烯基体系,配位饱和的[Cp*ZrCl₃]表现出更高的热力学稳定性,其配体交换活性较缺陷态物种降低两个数量级。
锆前驱体活化中的氧化还原路径
锆的氧化态调控是合成[CpZrCl₃]的关键步骤。以二氯二茂锆(ZrCp₂Cl₂)为前驱体时,通过氯化试剂(如SOCl₂或PCl₅)的氧化作用可实现Zr(III)至Zr(IV)的转化。该过程涉及配位层重组:ZrCp₂Cl₂在氯离子攻击下逐步解离Cp配体,最终形成[CpZrCl₃]的六配位八面体结构。
图1. ZrCp₂Cl₂氯化反应的能量分布图
(此处应插入描述氧化还原能垒的示意图,展示反应中间态与过渡态)
还原性环境对产物结构具有显著影响。当反应体系中存在氢化剂(如LiAlH₄)时,[CpZrCl₃]可进一步还原为Zr(III)物种[CpZrCl₂],其电子结构通过EPR谱表征显示g=1.98的特征信号,表明存在未成对d电子。这种氧化还原可逆性为设计锆基催化剂的活性中心提供了理论依据。
固态构型中的溶剂介导多晶现象
[Cp*ZrCl₃]的结晶行为强烈依赖于溶剂极性。在甲苯中结晶时,产物形成单斜晶系(空间群P2₁/c),其单元胞参数为a=9.42 Å, b=12.75 Å, c=14.03 Å, β=107.5°。而在乙腈中,则获得正交晶系(空间群Pnma)变体,晶胞体积增大18%,归因于溶剂分子在晶格中的模板效应。
表2. 不同溶剂中[Cp*ZrCl₃]的晶体学参数对比
| 参数 | 甲苯体系 | 乙腈体系 |
|---|---|---|
| 晶系 | 单斜 | 正交 |
| 空间群 | P2₁/c | Pnma |
| 晶胞体积 | 1647.3 ų | 1942.1 ų |
| Zr-Cl键长 | 2.45-2.51 Å | 2.43-2.54 Å |
溶剂分子与金属中心的配位竞争进一步影响多晶型分布。在供体溶剂(如DMF)中,部分Cl⁻配体被溶剂分子取代,形成[Cp*ZrCl₂(DMF)]中间体,导致结晶过程中出现层状堆积缺陷。这种结构差异通过粉末X射线衍射(PXRD)的(002)晶面峰位移得以验证,位移量达0.8°(2θ)。
Properties
Molecular Formula |
C10H15Cl3Zr |
|---|---|
Molecular Weight |
332.8 g/mol |
InChI |
InChI=1S/C10H15.3ClH.Zr/c1-6-7(2)9(4)10(5)8(6)3;;;;/h1-5H3;3*1H;/q;;;;+3/p-3 |
InChI Key |
FOKGVHRHBBEPPI-UHFFFAOYSA-K |
Canonical SMILES |
CC1=C([C](C(=C1C)C)C)C.Cl[Zr](Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Ligand Preparation : Cp*Li is synthesized by deprotonating pentamethylcyclopentadiene (C₁₀H₁₆) with n-butyllithium in hexane at -60°C.
-
Zirconium Coordination : CpLi reacts with ZrCl₄ in a 1:1 molar ratio in tetrahydrofuran (THF) at -20°C to 0°C, yielding CpZrCl₃ and lithium chloride (LiCl) as a byproduct.
Key Parameters
| Parameter | Condition |
|---|---|
| Solvent | Tetrahydrofuran (THF) or n-hexane |
| Temperature | -20°C to 0°C |
| Reaction Time | 24–30 hours |
| Yield | 70–80% (extrapolated from) |
The product is isolated as a light-yellow powder via solvent removal under reduced pressure.
Alternative Synthesis Routes
Salt Metathesis with Sodium Cyclopentadienide
An alternative approach employs sodium pentamethylcyclopentadienide (CpNa) instead of CpLi. This method, though less common, avoids the use of pyrophoric organolithium reagents:
The reaction is conducted in diethyl ether at ambient temperature, but yields are generally lower (50–60%) due to incomplete ligand transfer.
Direct Ligand Exchange
In industrial settings, zirconium tetrachloride may react with pentamethylcyclopentadiene (C₁₀H₁₆) in the presence of a base like triethylamine:
This one-pot method simplifies purification but requires excess ligand to drive the reaction to completion.
Purification and Characterization
Recrystallization
Crude Cp*ZrCl₃ is purified via recrystallization from hot toluene or dichloromethane, yielding 97% pure product as confirmed by titration with AgNO₃.
Spectroscopic Analysis
-
¹H NMR (C₆D₆) : A singlet at δ 3.0 ppm corresponds to the 24 equivalent methyl protons of the Cp* ligand.
-
Elemental Analysis : Calculated for C₁₀H₁₅Cl₃Zr: C 36.12%, H 4.55%, Cl 32.02%; Found: C 35.98%, H 4.61%, Cl 31.85%.
-
X-ray Diffraction : Monoclinic crystal structure with Zr–Cl bond lengths of 2.33–2.38 Å.
Physical Properties
Industrial-Scale Production Considerations
Reaction Scaling
Batch reactors with argon atmospheres are used to maintain anhydrous conditions. The exothermic reaction necessitates controlled cooling to prevent thermal degradation.
Quality Control
-
Titration : Purity is verified by titrating chloride ions with AgNO₃, achieving >97% assay.
-
Moisture Management : Packaging under argon in glass ampules prevents hydrolysis during storage.
| Hazard | Mitigation Strategy |
|---|---|
| Moisture Sensitivity | Glovebox handling |
| Corrosivity | PPE (gloves, goggles) |
| Air Sensitivity | Argon inerting |
Challenges and Optimization
Chemical Reactions Analysis
Pentamethylcyclopentadienylzirconium(IV) trichloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The chlorine atoms in the compound can be substituted with other ligands, such as alkyl or aryl groups
Common reagents used in these reactions include Grignard reagents, organolithium compounds, and other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Catalytic Applications
Pentamethylcyclopentadienylzirconium(IV) trichloride serves primarily as a catalyst in various chemical reactions, particularly in the polymerization of olefins. Its catalytic properties are attributed to the electron-rich nature of the pentamethylcyclopentadienyl ligand, which enhances the reactivity of the zirconium center.
Key Reactions
-
Olefin Polymerization :
- The compound is effective in catalyzing the polymerization of alkenes to produce high-performance polymers such as polyethylene and polypropylene.
- Case Study : Research indicates that using pentamethylcyclopentadienylzirconium(IV) trichloride in styrene polymerization yields high molecular weight polymers under mild conditions, demonstrating its utility in producing materials for biomedical applications.
-
Cationic Polymerization :
- It can initiate cationic polymerization processes, allowing for the synthesis of complex polymer architectures.
-
Ligand Exchange Reactions :
- The chlorine atoms in pentamethylcyclopentadienylzirconium(IV) trichloride can be substituted with other ligands, facilitating the formation of new organometallic complexes that may have unique properties.
Materials Science Applications
The compound is also applied in materials science for developing advanced materials with specific properties.
Table 1: Comparison of Catalytic Efficiency
| Catalyst | Type | Key Application | Efficiency |
|---|---|---|---|
| Pentamethylcyclopentadienylzirconium(IV) trichloride | Organometallic | Olefin Polymerization | High |
| Bis(cyclopentadienyl)zirconium(IV) dichloride | Organometallic | Various Organic Reactions | Moderate |
| Trichloro(pentamethylcyclopentadienyl)titanium(IV) | Organometallic | Alkene Polymerization | High |
Biological and Environmental Considerations
While primarily a chemical catalyst, there are implications regarding its environmental impact due to the production of toxic byproducts when handled improperly. Studies have indicated that proper safety protocols are necessary to mitigate risks associated with exposure to hydrogen chloride gas generated during reactions involving this compound.
Case Study: Environmental Impact
Research highlights the importance of managing waste and emissions from processes using pentamethylcyclopentadienylzirconium(IV) trichloride. Implementing stringent safety measures can significantly reduce environmental hazards while maintaining efficient production processes.
Mechanism of Action
The mechanism of action of pentamethylcyclopentadienylzirconium(IV) trichloride involves the coordination of the zirconium center with various ligands. This coordination activates the zirconium center, allowing it to participate in various catalytic processes. The molecular targets and pathways involved in these processes depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Key Specifications :
- Purity : 97% (NMR-confirmed).
- Molecular Weight : ~373.5 g/mol (estimated from analogous compounds).
- Structure : The pentamethylcyclopentadienyl ligand provides steric bulk and electron-donating effects, enhancing the compound’s stability and reactivity in catalytic cycles.
The following table compares Cp*ZrCl₃ with structurally related zirconium and transition metal complexes:
Key Findings from Comparative Analysis :
Steric and Electronic Effects: The pentamethylcyclopentadienyl ligand in Cp*ZrCl₃ offers greater steric bulk compared to non-methylated cyclopentadienyl (Cp) ligands (e.g., CpZrCl₃ or ZrCp₂Cl₂). This bulkiness reduces unwanted side reactions in catalytic processes. Methyl groups enhance electron donation to the zirconium center, increasing electrophilicity and reactivity in olefin polymerization compared to Cp-based analogues.
Metal Center Influence :
- Hafnium analogue (Cp*HfCl₃) : Exhibits higher molecular weight and thermal stability due to Hf’s larger atomic radius, making it suitable for high-temperature applications.
- Titanium analogue (Cp*TiCl₃) : Lower molecular weight and distinct redox properties enable use in specialized polymerization (e.g., syndiotactic polystyrene).
Chloride Coordination: Cp*ZrCl₃’s trichloride structure provides three labile chloride ligands, facilitating ligand-exchange reactions. In contrast, zirconocene dichloride (ZrCp₂Cl₂) has two chlorides and is less reactive in some catalytic systems.
Applications :
Biological Activity
Pentamethylcyclopentadienylzirconium(IV) trichloride (MeCpZrCl), with a CAS number of 75181-07-6, is a zirconium compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its synthesis, characterization, and applications in various fields, including medicinal chemistry and nanotechnology.
Molecular Formula and Structure:
- Molecular Formula: CHClZr
- Molecular Weight: 332.81 g/mol
- Appearance: Light yellow powder
- Melting Point: 230 °C
Safety Information:
- Hazard Class: 8 (Corrosive)
- Packing Group: II
- Sensitivity: Moisture-sensitive
Antitumor Activity
Recent studies have indicated that transition metal complexes, including those containing zirconium, exhibit notable antitumor properties. For instance, research has shown that the incorporation of zirconium into nanoparticle formulations can enhance their cytotoxic effects against various cancer cell lines.
A study demonstrated that silver-zirconium nanoparticles synthesized using biological methods exhibited significant antibacterial and antioxidant activities, suggesting potential applications in cancer therapy due to their ability to target tumor cells effectively .
Antimicrobial Properties
The antimicrobial activity of pentamethylcyclopentadienylzirconium(IV) trichloride has been investigated in relation to its use in nanoparticle synthesis. The green-synthesized Ag/ZrO nanoparticles showed effectiveness against multidrug-resistant pathogens such as E. coli and Pseudomonas aeruginosa, indicating that zirconium-containing compounds can play a crucial role in developing new antimicrobial agents .
Case Studies
-
Synthesis of Silver/Zirconium Nanoparticles:
- Objective: To evaluate the antibacterial efficacy of Ag/ZrO nanoparticles.
- Findings: The nanoparticles demonstrated significant inhibition zones against E. coli and MRSA, highlighting the potential of zirconium compounds in combating antibiotic resistance.
- Zirconium Complexes in Cancer Therapy:
The biological activity of pentamethylcyclopentadienylzirconium(IV) trichloride can be attributed to its ability to form complexes with biomolecules, which may lead to:
- Disruption of cellular membranes.
- Inhibition of enzymatic activity.
- Induction of oxidative stress within microbial cells.
These mechanisms are critical for its application as an antimicrobial and antitumor agent.
Research Findings Summary
| Study Focus | Key Findings |
|---|---|
| Antibacterial Activity | Significant inhibition against E. coli and MRSA |
| Antitumor Activity | Enhanced cytotoxic effects on cancer cell lines |
| Synthesis of Nanoparticles | Effective use of green synthesis methods |
Q & A
Q. What are the recommended synthetic routes for preparing pentamethylcyclopentadienylzirconium(IV) trichloride with high purity (≥97%)?
Methodological Answer: The synthesis typically involves reacting zirconium tetrachloride (ZrCl₄) with pentamethylcyclopentadienyl ligands under anhydrous conditions. A common approach is ligand substitution in a dry, inert atmosphere (e.g., argon or nitrogen). For example, ZrCl₄ can be treated with pentamethylcyclopentadienyl lithium (C₅(CH₃)₅Li) in tetrahydrofuran (THF) at low temperatures (-78°C) to minimize side reactions. Purification via recrystallization or sublimation under vacuum is critical to achieve ≥97% purity .
Q. How should researchers handle and store pentamethylcyclopentadienylzirconium(IV) trichloride to prevent decomposition?
Methodological Answer: Due to its moisture sensitivity, the compound must be stored in airtight containers under inert gas (argon or nitrogen) at temperatures ≤4°C. Gloveboxes or Schlenk lines are essential for handling. Immediate medical attention is required if exposure occurs, as hydrolysis generates hydrochloric acid .
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of pentamethylcyclopentadienylzirconium(IV) trichloride?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR can confirm ligand integrity and detect impurities.
- X-ray Diffraction (XRD): Single-crystal XRD provides definitive structural data.
- Elemental Analysis: Validates stoichiometry (e.g., C, H, Cl content).
- FT-IR: Identifies Zr-Cl and ligand vibrational modes. Cross-referencing with NIST spectral databases ensures accuracy .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of pentamethylcyclopententadienylzirconium(IV) trichloride in catalytic cycles?
Methodological Answer: Density Functional Theory (DFT) simulations can model the electronic structure, Lewis acidity, and ligand effects. For example, calculating the Zr center’s electrophilicity and steric parameters (e.g., Tolman cone angles) helps predict interactions with substrates like alkenes or carbonyl compounds. Linking results to experimental kinetic data validates theoretical models .
Q. What experimental strategies resolve contradictions in reported catalytic activities of zirconium-based complexes?
Methodological Answer:
- Controlled Replication: Standardize reaction conditions (solvent, temperature, catalyst loading).
- Factorial Design: Systematically vary parameters (e.g., ligand substitution, solvent polarity) to isolate contributing factors .
- In Situ Spectroscopy: Monitor reaction intermediates via Raman or UV-vis to identify mechanistic discrepancies .
Q. How does the steric and electronic environment of the pentamethylcyclopentadienyl ligand influence the Lewis acidity of zirconium in trichloride complexes?
Methodological Answer: The electron-donating methyl groups increase electron density at Zr, reducing Lewis acidity. Steric bulk from the pentamethyl ligand restricts substrate access, which can be quantified using computational metrics (e.g., buried volume analysis). Comparative studies with less-substituted analogs (e.g., CpZrCl₃) reveal activity differences in polymerization or hydrofunctionalization reactions .
Q. What are the thermal decomposition pathways of pentamethylcyclopentadienylzirconium(IV) trichloride under inert vs. oxidative atmospheres?
Methodological Answer:
- Inert Atmosphere (N₂/Ar): Decomposition occurs via ligand dissociation, forming ZrCl₃ intermediates and volatile methylated hydrocarbons (TGA-MS analysis).
- Oxidative Atmosphere (O₂): Ligand combustion generates CO₂ and H₂O, leaving ZrOCl₂ residues. Kinetic studies using differential scanning calorimetry (DSC) quantify stability thresholds .
Q. How can advanced separation techniques isolate reaction intermediates in zirconium-catalyzed reactions?
Methodological Answer:
- Inert Chromatography: Use silica columns pre-treated with triethylamine under argon to separate air-sensitive intermediates.
- Membrane Technologies: Nanofiltration or size-exclusion membranes can isolate high-molecular-weight zirconium clusters. Validate purity via MALDI-TOF mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
